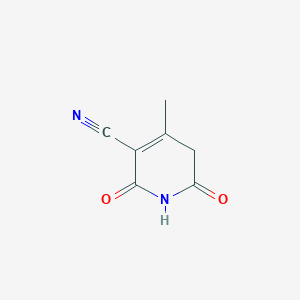

4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile |

InChI |

InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2H2,1H3,(H,9,10,11) |

InChI Key |

UUUKNDTZGANFSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=O)C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile can be achieved through a one-pot synthesis involving ethyl cyanoacetate, propylamine, and ethyl acetoacetate . This method involves the Hantzsch reaction, which is a multi-component reaction that typically employs a solvent-free environment and a heterogeneous catalyst such as magnesium ferrite nanoparticles (MgFe2O4 MNPs) . The reaction conditions are mild, and the process is efficient, yielding high amounts of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of recyclable heterogeneous catalysts and solvent-free conditions makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have significant applications in medicinal chemistry .

Scientific Research Applications

4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure . The pathways involved include the inhibition of calcium influx into cells, which is crucial for various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile, we compare it with structurally analogous compounds, focusing on physical properties, spectral data, and synthetic applications.

Table 1: Physical and Spectral Properties of Selected Carbonitrile Derivatives

Key Observations

Structural Variations and Melting Points :

- The pyrimidine derivatives in exhibit higher melting points (266–300°C) compared to thiazolo-pyrimidine carbonitriles (213–246°C) . This is attributed to increased rigidity and intermolecular hydrogen bonding in pyrimidine cores.

- The absence of a sulfur atom or bulky substituents in this compound may explain its lower reported melting points (if synthesized under similar conditions) .

Spectral Data: The CN stretch in IR spectra is consistent across analogs (~2,209–2,220 cm⁻¹), confirming the stability of the cyano group in diverse environments . $ ^{13}C $ NMR shifts for carbonyl groups (165–171 ppm) and aromatic carbons (127–154 ppm) highlight electronic similarities between pyridine and pyrimidine derivatives .

Synthetic Utility :

- This compound is optimized for multicomponent reactions (57–68% yields) , whereas thiazolo-pyrimidines require chloroacetic acid and aromatic aldehydes for cyclization .

- The fluorophenyl dicarbonitrile in is tailored for pharmaceutical research, suggesting substituent-dependent applications .

Pharmacological and Industrial Relevance

Biological Activity

4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile (abbreviated as 4-MDPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies demonstrating its efficacy.

4-MDPC is characterized by the chemical formula and is part of the dihydropyridine family. It can be synthesized through various methods involving cyclization reactions of appropriate precursors. For example, one synthetic route involves the reaction of ethyl cyanoacetate with amines followed by cyclization to form the dihydropyridine core .

Biological Activities

4-MDPC exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of 4-MDPC demonstrate significant antimicrobial properties. For instance, studies have shown that these compounds exhibit inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MIC) for some derivatives were reported to be in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Several studies have evaluated the antitumor potential of 4-MDPC and its derivatives. In vitro assays demonstrated that certain derivatives inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds ranged from 5 to 20 µM, indicating moderate potency against these cancer cells .

Enzyme Inhibition

4-MDPC has also been identified as an inhibitor of various enzymes implicated in disease processes. For example, it has shown activity against protein kinases involved in cancer signaling pathways. The compound's ability to inhibit these kinases suggests potential applications in cancer therapy .

The biological activity of 4-MDPC is largely attributed to its ability to interact with specific molecular targets within cells. This includes:

- Receptor Binding : The compound may bind to receptors involved in cell signaling, thereby modulating pathways that lead to cell growth or apoptosis.

- Enzyme Interaction : By inhibiting enzymes such as kinases, 4-MDPC can disrupt critical cellular processes necessary for tumor growth and survival.

Study 1: Antimicrobial Efficacy

In a study conducted by Patel et al., various derivatives of 4-MDPC were tested for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus, with MIC values significantly lower than those without such substitutions .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4-MDPC Derivative A | 15 | Effective against S. aureus |

| 4-MDPC Derivative B | 30 | Moderate activity against E. coli |

Study 2: Antitumor Activity

A separate investigation focused on the antitumor effects of 4-MDPC on human cancer cell lines. The study revealed that one specific derivative caused a reduction in cell viability by over 50% at concentrations around 10 µM after 48 hours of exposure .

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| HeLa | 8 | 45% |

| MCF-7 | 12 | 40% |

Q & A

Q. Which databases provide reliable spectral or physicochemical data for cross-referencing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.